molecular formula C19H24N6 B3799851 6-[3-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine

6-[3-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine

Cat. No.: B3799851
M. Wt: 336.4 g/mol
InChI Key: HMZNIZFKQWYBLY-UHFFFAOYSA-N
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Description

6-[3-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine is a complex organic compound that features a pyrazole ring, a phenyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the phenyl group via electrophilic aromatic substitution. The final step often involves the formation of the pyrimidine ring through condensation reactions with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance the efficiency of the production process. Additionally, the use of catalysts and specific reaction conditions can further improve the overall synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[3-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkyl halides for alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[3-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-[3-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-[3-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine: shares structural similarities with other pyrazole and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

6-[3-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-23(2)10-11-25-9-8-17(22-25)15-6-5-7-16(12-15)18-13-19(24(3)4)21-14-20-18/h5-9,12-14H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZNIZFKQWYBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=CC(=N1)C2=CC(=CC=C2)C3=CC(=NC=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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